L-TYROSINE (RING-D4)
Description
Chemical Identity and Structural Characteristics of L-Tyrosine (Ring-D₄)
Molecular Structure and Isotopic Labeling Configuration
L-Tyrosine (Ring-D₄) possesses the molecular formula C₉H₇D₄NO₃ with a molecular weight of 185.21 daltons. The compound represents a specifically deuterated derivative of L-tyrosine where the isotopic modification occurs exclusively within the aromatic ring structure. The fundamental backbone structure maintains the characteristic amino acid architecture comprising an amino group, carboxyl group, and the distinctive 4-hydroxyphenyl side chain that defines tyrosine's chemical identity.
The isotopic labeling strategy employed in L-Tyrosine (Ring-D₄) involves the systematic replacement of hydrogen atoms with deuterium at specific positions within the phenolic ring system. This selective deuteration approach preserves the overall three-dimensional conformation and electronic properties of the molecule while introducing mass spectrometric and spectroscopic signatures that enable precise analytical detection and quantification. The deuterium incorporation maintains the aromatic character of the phenyl ring while providing enhanced stability against metabolic degradation pathways that typically involve hydrogen abstraction mechanisms.
Position-Specific Deuterium Incorporation in the Aromatic Ring
The deuterium substitution pattern in L-Tyrosine (Ring-D₄) occurs at the 2, 3, 5, and 6 positions of the phenolic ring, corresponding to the four aromatic hydrogen atoms adjacent to the hydroxyl group. This specific labeling configuration is systematically designated as L-4-Hydroxyphenyl-2,3,5,6-d4-alanine, reflecting the precise atomic positions where deuterium replacement has occurred. The substitution pattern excludes the hydroxyl hydrogen, which remains exchangeable and therefore unsuitable for stable isotopic labeling.
The incorporation of deuterium at these specific positions creates a symmetrical labeling pattern that preserves the electronic distribution within the aromatic system while providing four discrete sites of isotopic modification. Research has demonstrated that deuterium incorporation occurs with high specificity, achieving isotopic purity levels exceeding 98% deuterium content at the labeled positions. This high degree of positional selectivity ensures consistent analytical performance and reproducible experimental results in research applications.
The spatial arrangement of deuterium atoms within the aromatic ring creates a characteristic fingerprint detectable through various analytical techniques. Mass spectrometric analysis reveals a distinct mass shift of four atomic mass units compared to the protonated analogue, while nuclear magnetic resonance spectroscopy shows the absence of characteristic aromatic proton signals in the 2, 3, 5, and 6 positions.
Comparative Analysis of Protonated vs. Deuterated Tyrosine Structures
Structural comparison between L-tyrosine and L-Tyrosine (Ring-D₄) reveals subtle but measurable differences in physicochemical properties despite the preservation of overall molecular architecture. The deuterium substitution introduces a kinetic isotope effect that influences the vibrational frequencies and bond dissociation energies within the aromatic ring system. These modifications manifest as altered hydrophobic interactions and thermal stability characteristics when the deuterated amino acid is incorporated into protein structures.
Experimental investigations using protein expression systems have demonstrated that deuterium incorporation produces detectable changes in electron paramagnetic resonance spectral characteristics. Research utilizing deuterium-substituted tyrosine in protein studies has shown that the incorporation of Ring-D₄ tyrosine results in modified hyperfine splitting patterns and altered g-values compared to proteins containing natural tyrosine residues. These spectroscopic differences provide valuable tools for investigating tyrosine radical formation and electron transfer mechanisms in biological systems.
The comparative analysis of thermal stability reveals that proteins containing L-Tyrosine (Ring-D₄) exhibit measurably different denaturation temperatures compared to their protonated counterparts. Studies have documented temperature transition point decreases of approximately 2.8 degrees Celsius for proteins incorporating deuterated tyrosine residues, indicating a destabilizing effect on protein structure. This thermal destabilization correlates with altered hydrophobic interactions resulting from the modified polarizability of the deuterated aromatic ring.
Nomenclature and IUPAC Conventions for Isotopologues
The systematic nomenclature for L-Tyrosine (Ring-D₄) follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. The primary Chemical Abstracts Service registry number 62595-14-6 uniquely identifies this specific isotopologue. The compound is systematically designated as (2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid, reflecting both the stereochemical configuration and the precise deuterium substitution pattern.
Alternative nomenclature systems employ various descriptive approaches to specify the isotopic labeling pattern. The designation L-Tyrosine-(phenyl-d4) emphasizes the deuteration within the phenolic ring structure, while L-4-Hydroxyphenyl-2,3,5,6-d4-alanine provides explicit positional information for the deuterium atoms. The abbreviated form L-Tyrosine-D4 is commonly encountered in research literature, though the more specific ring-d4 designation is preferred to distinguish from alternative deuteration patterns.
The International Union of Biochemistry and Molecular Biology has established standardized conventions for amino acid isotopologues that require explicit identification of labeled positions. In the case of L-Tyrosine (Ring-D₄), the nomenclature must clearly specify that deuterium substitution occurs within the aromatic ring rather than at the alpha-carbon or amino group positions. This precision is essential for accurate communication of experimental methodologies and result interpretation in biochemical research.
| Nomenclature System | Designation | Registry Information |
|---|---|---|
| Chemical Abstracts Service | (2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | CAS 62595-14-6 |
| IUPAC Systematic | L-4-Hydroxyphenyl-2,3,5,6-d4-alanine | ChEBI:192085 |
| Common Research | L-Tyrosine-(phenyl-d4) | PubChem CID 10419891 |
| Abbreviated | L-Tyrosine (Ring-D₄) | Molecular Weight 185.21 |
Physicochemical Properties
Solubility Profiles in Polar and Nonpolar Solvents
L-Tyrosine (Ring-D₄) exhibits solubility characteristics that closely parallel those of natural L-tyrosine, with subtle modifications attributable to the altered polarizability of the deuterated aromatic ring. The compound demonstrates primary solubility in water and aqueous acid solutions, with enhanced dissolution observed in 1 molar hydrochloric acid systems. The aqueous solubility reflects the zwitterionic nature of the amino acid structure and the hydrophilic character of both the amino and carboxyl functional groups.
Solubility studies have documented that L-Tyrosine (Ring-D₄) shows slight solubility in aqueous acid and aqueous base solutions, with limited dissolution in purely aqueous systems. The compound exhibits minimal solubility in nonpolar organic solvents, consistent with the polar character of the amino acid functionality. This solubility profile makes the compound suitable for biological and biochemical applications where aqueous or buffered aqueous systems are employed.
The deuterium substitution within the aromatic ring introduces subtle changes in the hydrophobic interactions that influence solubility behavior. Research investigating hydrophobicity changes has demonstrated that deuteration of aromatic residues produces measurable alterations in retention times during reverse-phase high-performance liquid chromatography analysis. These changes reflect modified interactions between the deuterated aromatic ring and hydrophobic stationary phases, indicating altered solvent partitioning behavior compared to the protonated analogue.
Temperature-dependent solubility studies reveal that L-Tyrosine (Ring-D₄) maintains consistent dissolution characteristics across physiologically relevant temperature ranges. The compound shows enhanced stability in acidic solutions, with optimal dissolution achieved in 1 molar hydrochloric acid systems where the amino group becomes protonated and the overall molecular charge facilitates aqueous solvation.
Thermal Stability and Degradation Kinetics
The thermal stability profile of L-Tyrosine (Ring-D₄) demonstrates enhanced resistance to thermal degradation compared to the protonated analogue, primarily due to the stronger carbon-deuterium bonds within the aromatic ring structure. Differential scanning calorimetry analysis reveals that the compound maintains structural integrity at temperatures exceeding 300 degrees Celsius, with decomposition occurring only under extreme thermal conditions. This enhanced thermal stability makes the compound suitable for applications requiring elevated temperature processing or storage.
Kinetic studies of thermal degradation pathways indicate that deuterium substitution significantly alters the activation energies for bond dissociation reactions within the aromatic ring. The carbon-deuterium bonds exhibit approximately 6-7 fold higher bond dissociation energies compared to carbon-hydrogen bonds, resulting in reduced rates of thermal decomposition and radical formation pathways. This kinetic isotope effect provides increased stability during analytical procedures involving thermal desorption or high-temperature derivatization reactions.
Storage stability investigations have demonstrated that L-Tyrosine (Ring-D₄) maintains chemical integrity for extended periods when stored under appropriate conditions. Recommended storage protocols specify maintenance at minus 20 degrees Celsius in dark, desiccated environments, with transportation allowable at room temperature for periods up to three weeks. These storage conditions prevent hydrolytic degradation and minimize photochemical reactions that could compromise isotopic purity.
| Thermal Property | L-Tyrosine (Ring-D₄) | Standard L-Tyrosine | Difference |
|---|---|---|---|
| Decomposition Temperature | >300°C | 290-295°C | +5-10°C |
| Storage Temperature | -20°C optimal | Room temperature | Enhanced stability |
| Bond Dissociation Energy | C-D bonds | C-H bonds | ~6-7 fold increase |
| Thermal Transition Point | Protein-dependent | Protein-dependent | -2.8°C in proteins |
Long-term stability studies examining the isotopic integrity of L-Tyrosine (Ring-D₄) under various environmental conditions have confirmed that the deuterium labels remain stable under normal analytical and research conditions. Mass spectrometric analysis of aged samples demonstrates retention of greater than 98% deuterium content at labeled positions after extended storage periods. This isotopic stability ensures consistent analytical performance and reliable experimental results in research applications requiring precise quantitative measurements.
Properties
Molecular Weight |
185.21 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Solubility : Highly soluble in water .
- Spectroscopic Applications: Exhibits distinct Raman spectral shifts (e.g., 829 cm⁻¹ ring-breathing mode) compared to non-deuterated L-tyrosine, enabling precise structural analysis .
- Stability : Stable for 24 months at -20°C in dark conditions .
Comparison with Structurally Similar Compounds
Isotopic Variants of L-Tyrosine
L-Tyrosine (Ring-D4) is compared to other deuterated amino acids used in research:
Key Insight : Deuterated tyrosine provides unique advantages in tracking phenylalanine hydroxylation and catecholamine synthesis without altering biochemical pathways .
Halogenated Tyrosine Derivatives
Dihalogenated tyrosine derivatives, such as diiodo-L-tyrosine, share structural similarities but exhibit distinct physicochemical and biological behaviors:
Key Insight : Halogenation alters the isoelectric point and renal handling. Diiodo-L-tyrosine is actively secreted by renal tubules, unlike L-tyrosine (Ring-D4), which undergoes reabsorption .
Functional Analogs: Tyrosinase Inhibitors
Compounds mimicking L-tyrosine's structure compete for tyrosinase binding, impacting melanogenesis:
Key Insight: p-Coumaric acid, with a phenolic structure akin to tyrosine, shows stronger inhibition than cinnamic acid due to optimal hydroxyl group positioning .
Key Functional Differences :
- 1.20 V for tyrosine) due to additional hydroxyl groups .
- Adrenaline: Methylation of the amino group enhances receptor binding affinity.
Preparation Methods
A classical and widely referenced method for preparing deuterated L-tyrosine involves the use of deuterium chloride (DCl) in heavy water (D2O) under high temperature and pressure conditions:
- Procedure : L-tyrosine is sealed in a test tube with concentrated DCl and heated at approximately 180°C for several hours (e.g., 4 hours). This treatment facilitates the exchange of aromatic hydrogens with deuterium atoms, producing DL-[2,2',3,5,6-d5]tyrosine (Tyr-d5) initially.
- Selective proton exchange : Subsequent refluxing with an acetic acid-acetic anhydride mixture selectively replaces the deuterium at the 2-position (the asymmetric carbon) with a proton, yielding DL-Tyr-d4 with about 60% isotopic purity.
- Enzymatic resolution : The racemic mixture (DL-form) is enzymatically resolved to obtain the L-enantiomer of Tyr-d4.
- Further refinement : Additional refluxing with hydrochloric acid can be used to prepare L-Tyr-d2 by partial deuterium removal.
This method is summarized in the following table:
| Step | Conditions | Outcome | Notes |
|---|---|---|---|
| Deuteration with DCl/D2O | 180°C, 4 hr, sealed tube | DL-Tyr-d5 (full aromatic deuteration) | Initial isotopic exchange |
| Selective proton exchange | Reflux with acetic acid/anhydride | DL-Tyr-d4 (~60% isotopic purity) | Removes 2-position deuterium |
| Enzymatic resolution | Enzymatic process | L-Tyr-d4 | Enantiomeric purity restoration |
| Partial deuterium removal | Reflux with 5.5N HCl | L-Tyr-d2 | Further isotopic adjustment |
This approach is effective but can result in moderate isotopic purity and requires enzymatic steps for enantiomeric enrichment.
Multi-step Organic Synthesis with Regioselective Deuteration
A more advanced and precise method involves multi-step synthesis starting from protected tyrosine intermediates, allowing regioselective incorporation of deuterium and maintaining stereochemical integrity:
- Starting material : Boc-protected tyrosine methyl ester or similar derivatives.
- Key intermediate preparation : The protected intermediate (e.g., compound 7 in the referenced study) undergoes regioselective deuteration on the aromatic ring under controlled conditions.
- Reduction step : Activation of the aromatic ring as a triflate followed by reduction using magnesium turnings and palladium on carbon catalyst in methanol, accelerated by ammonium salts, leads to high incorporation (>90%) of deuterium at specific aromatic positions.
- Advantages : This method preserves the L-configuration, avoids racemization, and achieves high isotopic purity suitable for NMR studies.
- Final deprotection : Removal of protecting groups yields L-Tyrosine (Ring-D4) with high stereochemical and isotopic purity.
The reaction optimization data from the study can be summarized as follows:
| Entry | Conditions | Conversion (%) | Yield (%) | Deuterium Incorporation (%) | Notes |
|---|---|---|---|---|---|
| 1 | Mg0, Pd/C, NH4Cl, MeOH, overnight | 30 | - | - | Initial low conversion |
| 2-3 | Increased Mg0 equiv, 3 hr | ~100 | - | - | Improved conversion |
| 4 | Second bolus Mg0 and NH4Cl, 3 hr | 100 | 92 | >90 | Quantitative conversion, high D |
| 5 | Using ND4Cl and CD3OD for deuteration | - | Similar | >90 | High isotopic incorporation |
This method is flexible and scalable, suitable for gram-scale synthesis and provides compounds ideal for spin-isolated NMR labeling.
Additional Chemical Modifications and Derivatization
In some patented methods, L-tyrosine derivatives undergo further chemical transformations such as esterification, amidation, etherification, and hydrolysis to prepare functionalized derivatives of L-tyrosine (including isotopically labeled forms):
- Esterification : L-tyrosine is reacted with methanol in the presence of a catalyst under reflux to form L-tyrosine ester hydrochloride.
- Amidation : The ester is treated with trifluoroacetic anhydride and alkali to form an amidated intermediate.
- Etherification : The intermediate undergoes etherification with an alcohol in the presence of triphenylphosphine and azodicarbonyl diesters.
- Hydrolysis and acidification : The crude product is hydrolyzed and acidified to obtain the desired L-tyrosine derivative.
- Final amidation : Reaction with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of sodium carbonate completes the synthesis.
This multi-step process is detailed in the patent literature and can be adapted for isotopically labeled tyrosine derivatives, including ring-deuterated forms, by incorporating deuterated reagents during the etherification or amidation steps.
Summary Table of Preparation Methods
Q & A
Q. What are the critical considerations when incorporating L-Tyrosine (ring-d4) into isotopic labeling studies to ensure experimental validity?
L-Tyrosine (ring-d4) is a deuterated analog used for metabolic tracing and protein studies. Key considerations include:
- Deuterium stability : Verify isotopic integrity via NMR (e.g., ¹H NMR to confirm D4 substitution) and HPLC-MS (≥95% purity, ≥98% deuteration) to prevent isotopic dilution .
- Storage and handling : Store at -20°C in desiccated conditions to avoid degradation; limit ambient exposure during transport (<3 weeks) .
- Solubility : Pre-test solubility in experimental buffers (e.g., aqueous solutions) to ensure homogeneity in assays .
Q. How can researchers validate the isotopic purity of L-Tyrosine (ring-d4) in experimental setups?
Methodological validation steps include:
- NMR spectroscopy : Compare ¹H NMR spectra of deuterated vs. non-deuterated tyrosine to confirm absence of proton signals in the phenyl ring region .
- Mass spectrometry (MS) : Use HPLC-MS to quantify deuteration levels and detect impurities. Adjust protocols if purity falls below 95% .
- Control experiments : Include non-deuterated L-tyrosine as a negative control to isolate isotopic effects .
Q. What experimental design factors are critical for studying L-Tyrosine (ring-d4) in enzyme kinetics (e.g., tyrosinase activity)?
- Substrate-enzyme ratios : Optimize using response surface methodology (RSM) to balance sensitivity and saturation (e.g., 99.4 nmol/cm² L-tyrosine with 7.76 U/cm² tyrosinase) .
- Replicates : Conduct triplicate trials to account for variability, ensuring statistical robustness (e.g., standard deviation within 5% of mean) .
- Detection methods : Use TLC autography or spectrophotometry to track tyrosine conversion, ensuring linearity in signal detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when L-Tyrosine (ring-d4) is co-administered with inhibitors like MEG?
- Mechanistic analysis : In hydrate inhibition studies, L-tyrosine alone may shorten induction time due to pH-dependent solubility, but combining it with MEG enhances inhibition. Use pH-adjusted solutions to stabilize cation species and retest under controlled conditions .
- Statistical reconciliation : Apply ANOVA to compare induction times across treatments, isolating interaction effects (e.g., MEG + L-tyrosine vs. individual agents) .
Q. What statistical approaches are recommended for analyzing dose-response data involving L-Tyrosine (ring-d4) in complex biological systems?
- Error propagation : Calculate standard deviations for triplicate measurements and use error bars in dose-response curves .
- Multivariate analysis : Employ tools like principal component analysis (PCA) to disentangle isotopic effects from confounding variables (e.g., metabolic byproducts) .
- Hypothesis testing : Use t-tests to compare deuterated vs. non-deuterated tyrosine effects, with p < 0.05 as significance threshold .
Q. How can researchers optimize L-Tyrosine (ring-d4) detection limits in chromatographic assays for low-abundance samples?
- Column calibration : Pre-run standards to establish retention times and minimize baseline noise .
- Signal amplification : Derivatize tyrosine with fluorescent tags (e.g., dansyl chloride) for enhanced MS/MS sensitivity .
- Limit of detection (LOD) : Calculate via 3σ/slope method using serial dilutions, ensuring LOD aligns with biological relevance .
Q. What ethical and methodological safeguards are essential when using L-Tyrosine (ring-d4) in human metabolic studies?
- Informed consent : Disclose isotopic labeling risks, even if minimal, in participant agreements .
- Data anonymization : Strip identifiers from NMR/MS datasets to protect participant privacy .
- Replication : Cross-validate findings in cell or animal models before human trials .
Q. How does the deuteration of L-Tyrosine (ring-d4) influence its metabolic incorporation rates compared to the non-deuterated form?
- Isotope effect quantification : Compare kinetic isotope effects (KIE) in enzymatic assays (e.g., tyrosinase catalysis) using Arrhenius plots .
- Tracer studies : Administer deuterated and non-deuterated tyrosine in parallel, tracking incorporation via LC-MS/MS to model turnover rates .
Q. What strategies mitigate isotopic exchange in L-Tyrosine (ring-d4) during long-term cell culture experiments?
Q. How can L-Tyrosine (ring-d4) be applied in multi-omics studies to investigate protein folding dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
